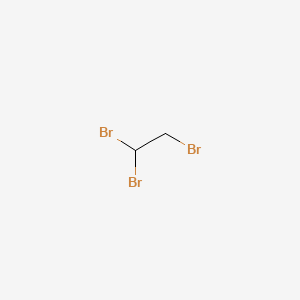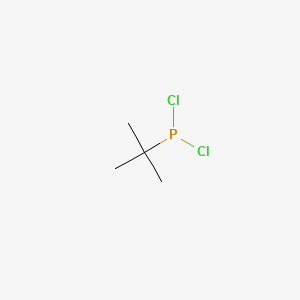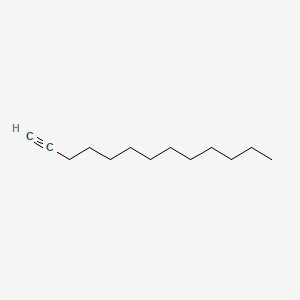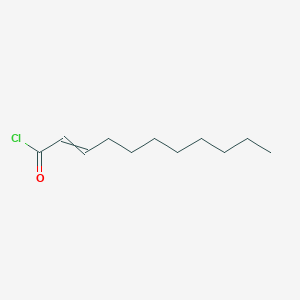
1,1,2-Tribromoethane
Übersicht
Beschreibung
1,1,2-Tribromoethane is an organobromine compound with the molecular formula C₂H₃Br₃. It is a colorless to pale yellow liquid with a high density and a boiling point of approximately 462.1 K . This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions.
Wirkmechanismus
Target of Action
This compound is a derivative of ethane, where three hydrogen atoms have been replaced by bromine atoms . The presence of bromine atoms may suggest that 1,1,2-Tribromoethane could interact with biological molecules through halogen bonding or other types of interactions.
Mode of Action
Given its structure, it may interact with its targets through halogen bonding, where the bromine atoms form weak, non-covalent interactions with electron-rich regions in other molecules . These interactions could potentially alter the function or activity of the target molecules.
Biochemical Pathways
Halogenated compounds like this compound can potentially interfere with various biochemical processes due to their reactivity and potential for bioaccumulation .
Pharmacokinetics
Its molecular weight of 266.757 and its density of 2.61 g/mL at 25 °C could influence its pharmacokinetic properties.
Result of Action
Given its potential reactivity, it could potentially cause alterations in cellular functions or structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Tribromoethane can be synthesized through the bromination of ethylene. The reaction involves the addition of bromine to ethylene in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to control the rate of bromine addition .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Tribromoethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to ethylene or other less brominated compounds using reducing agents like zinc and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium hydroxide in ethanol.
Reduction: Zinc dust in acetic acid or other mild reducing agents.
Major Products:
Substitution: Products include 1,1-dibromoethane, 1-bromo-2-hydroxyethane, and other substituted ethane derivatives.
Elimination: Major products include ethylene and other alkenes.
Reduction: Ethylene and partially brominated ethanes.
Wissenschaftliche Forschungsanwendungen
1,1,2-Tribromoethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It serves as a standard or reference compound in analytical techniques such as gas chromatography and mass spectrometry.
Material Science: It is used in the preparation of flame retardants and other brominated materials.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Tribromoethane: Similar in structure but with different reactivity due to the position of the bromine atoms.
1,1,2,2-Tetrabromoethane: Contains an additional bromine atom, leading to different chemical properties and applications.
1,2-Dibromoethane: Lacks one bromine atom compared to 1,1,2-tribromoethane, resulting in different reactivity and uses.
Uniqueness: this compound is unique due to its specific arrangement of bromine atoms, which influences its reactivity and the types of reactions it can undergo. Its ability to participate in both substitution and elimination reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
1,1,2-tribromoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMDOMSJJIFTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058817 | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-74-0 | |
| Record name | 1,1,2-Tribromoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-tribromoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















